5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione features a complex heterocyclic architecture. Its core consists of a fused pyrrolo[3,4-d][1,2]oxazole-dione system, which is substituted with:
- A 1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl group, introducing steric bulk and halogenated aromatic interactions.
This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogen bonding and lipophilic interactions.
Properties
IUPAC Name |
5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl3F3N7O4/c1-21(31-20(38)35(33-21)13-3-2-10(23)7-11(13)24)16-14-15(39-32-16)19(37)34(18(14)36)5-4-29-17-12(25)6-9(8-30-17)22(26,27)28/h2-3,6-8,14-15,33H,4-5H2,1H3,(H,29,30)(H,31,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOIJSATMQQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=C(C=C(C=C2)Cl)Cl)C3=NOC4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl3F3N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098819 | |
| Record name | 5-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317822-54-1 | |
| Record name | 5-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317822-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyridine and Triazole Moieties : These are known for their diverse biological activities.
- Dichlorophenyl and Trifluoromethyl Substituents : These groups enhance lipophilicity and may influence receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2F3N4O3 |
| Molecular Weight | 469.29 g/mol |
| CAS Number | Not available |
| Melting Point | Not determined |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The triazole scaffold is particularly noted for its ability to induce apoptosis in cancer cells. For example:
- Compound Similarity : Analogues of triazole derivatives have shown IC50 values lower than established drugs like doxorubicin in various cancer cell lines, suggesting potent cytotoxicity .
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : The presence of the pyridine ring may allow for effective interaction with ATP-binding sites in kinases, crucial for cancer cell proliferation.
- Induction of Apoptosis : The triazole moiety can activate apoptotic pathways through mitochondrial dysfunction .
- Receptor Modulation : The compound's structure suggests potential interactions with estrogen receptors, which could be explored for breast cancer therapies .
Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds with similar substituents to our target compound exhibited significant anticancer activity against various cell lines. The study reported:
- Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
- Results : Compound analogues showed IC50 values ranging from 10 to 30 µM, significantly lower than control treatments .
Study 2: Pharmacokinetics and Toxicology
Another study investigated the pharmacokinetic profile of related compounds:
Comparison with Similar Compounds
Structural Analog 1: 5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Core Structure : Shares the dihydropyrrolo-oxazole-dione framework.
- Key Differences :
- Substituents :
- 2-Chlorophenyl and 4-dimethylaminophenyl groups replace the dichlorophenyl-triazolidinone and trifluoromethylpyridine moieties. Physicochemical Properties:
- The dimethylamino group enhances solubility (basic nitrogen) compared to the lipophilic dichlorophenyl group in the target compound.
- Lower molecular weight (~470 g/mol) due to smaller substituents.
- Biological Implications: The electron-donating dimethylamino group may favor interactions with polar binding pockets, contrasting with the halogen-driven interactions of the target compound.
Structural Analog 2: 5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-2-methyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 317821-85-5)
- Core Structure : Tetrahydro-pyrrolo-isoxazole-dione, differing in ring saturation and oxygen placement.
- Key Similarities :
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group retained, suggesting shared electronic properties.
- Key Differences: 4-Methoxyphenyl substituent instead of dichlorophenyl-triazolidinone. Methylamino linkage versus ethylamino in the target compound.
- Physicochemical Properties: Methoxy group increases polarity but reduces steric hindrance compared to dichlorophenyl. Ethylamino chain in the target compound may enhance conformational flexibility.
Structural Analog 3: 5-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolidin-3-yl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS 351858-44-1)
- Core Structure : Nearly identical pyrrolo-oxazole-dione system.
- Key Differences: 1-Phenyl-triazolidinone replaces the 1-(2,4-dichlorophenyl) group.
- Biological Implications :
- The absence of chlorine atoms on the phenyl ring reduces electronegativity and may lower affinity for hydrophobic binding sites.
- Molecular weight (~500 g/mol) is comparable, but logP is likely lower due to reduced halogen content.
Tabulated Comparison of Key Features
Research Findings and Implications
- Solubility vs. Permeability: The dichlorophenyl group increases lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility. Analogs with methoxy or dimethylamino groups prioritize solubility .
- Synthetic Complexity: Multi-step synthesis is required for the triazolidinone and pyridine substituents, as evidenced by methods in .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization should focus on stepwise reaction monitoring and purification. For example:
- Intermediate Characterization : Use spectroscopic techniques (e.g., IR, NMR) at each synthetic step to confirm intermediate structures, as demonstrated in the synthesis of triazolothiadiazine derivatives .
- Solvent Selection : Prioritize anhydrous solvents (e.g., DMF or POCl₃) for cyclization steps to minimize side reactions, as seen in the cyclization of oxadiazoles .
- Catalytic Efficiency : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, which improved yields in pyrazole-carboxylate syntheses .
- Purification : Employ column chromatography with gradients tailored to polarity differences, as used in isolating pyrazolo[3,4-d]thiazoles .
Basic: What analytical methods are recommended for confirming the compound’s structure?
Methodological Answer:
A multi-technique approach is critical:
- Spectroscopy : Combine ¹H/¹³C NMR to resolve aromatic protons and trifluoromethyl groups. IR can validate carbonyl (C=O) and amine (N-H) groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for heterocyclic cores .
- X-ray Crystallography : Resolve stereochemistry of the dihydropyrrolo-oxazole moiety, as applied to similar spirocyclic systems .
- Elemental Analysis : Verify stoichiometry of chlorine and fluorine atoms, which is essential for halogen-rich structures .
Advanced: How can contradictory data in pharmacological assays (e.g., target affinity vs. cellular activity) be resolved?
Methodological Answer:
Address discrepancies through mechanistic and methodological validation:
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to enhance bioavailability, as lipophilicity discrepancies were noted in SwissADME predictions .
- Metabolite Screening : Perform LC-MS to identify degradation products in cell media, which may explain reduced activity .
- Off-Target Profiling : Utilize kinase/GPCR panels to rule out non-specific binding, as done for triazolo-pyrimidine analogs .
- Dose-Response Refinement : Conduct assays across a wider concentration range (e.g., 0.1 nM–100 µM) to capture biphasic effects .
Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Methodological Answer:
Focus on modular substitutions and computational guidance:
- Core Modifications : Replace the pyridinyl group with pyrimidine or thiazole moieties to assess electronic effects, inspired by heterocyclic analogs .
- Side-Chain Variations : Introduce alkyl or aryl groups at the ethylamino linker to probe steric tolerance, as demonstrated in pyrazole-based hybrids .
- Computational Docking : Use AutoDock Vina to prioritize analogs with improved binding to target proteins (e.g., kinase domains) .
- Parallel Synthesis : Apply Suzuki-Miyaura couplings for rapid diversification of aryl groups, achieving >70% yields in similar systems .
Basic: How can computational tools predict the compound’s drug-likeness and pharmacokinetics?
Methodological Answer:
Leverage in silico platforms for preliminary profiling:
- SwissADME : Input SMILES to calculate logP (lipophilicity), topological polar surface area (TPSA), and GI absorption. For instance, celecoxib-like logP (~3.5) suggests moderate permeability .
- pkCSM : Predict CYP450 metabolism to identify potential drug-drug interactions.
- Molecular Dynamics : Simulate blood-brain barrier penetration using GROMACS, critical for CNS-targeted analogs .
Advanced: How to assess the compound’s stability under varying experimental conditions?
Methodological Answer:
Systematic stability studies are key:
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C common for halogenated heterocycles) .
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor via HPLC. Acidic conditions may hydrolyze the oxazole ring .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products, as seen in dithiazolium salts .
- Long-Term Storage : Store at -20°C under argon to prevent oxidation, validated for pyrazole-triazoles .
Advanced: What in vitro/in vivo models are suitable for evaluating mechanistic hypotheses?
Methodological Answer:
Select models aligned with target pathways:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ calculations .
- Cell-Based Models : Prioritize HEK293T or HepG2 lines for transient transfection to study receptor modulation .
- Rodent Pharmacokinetics : Conduct IV/PO dosing in Sprague-Dawley rats, with plasma sampling over 24h to calculate AUC and half-life .
- Toxicity Screening : Employ zebrafish embryos for rapid developmental toxicity assessment, as done for triazole hybrids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
